5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-ethyl-1,3,4-thiadiazol-2-amine
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Overview
Description
The compound 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-ethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a pyrazole ring, a thiadiazole ring, and a bromo substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-ethyl-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromo substituent.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling of the Rings: The final step involves coupling the pyrazole and thiadiazole rings through an ethyl linker, which can be achieved using standard coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromo substituent can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can yield a variety of functionalized pyrazole-thiadiazole compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biology, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The presence of the pyrazole and thiadiazole rings contributes to its biological activity .
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-ethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The pyrazole and thiadiazole rings can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 4-bromo-1-(5-carboxyfur-2-yl)methyl-3,5-dimethyl-1H-pyrazole
Uniqueness
The uniqueness of 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-ethyl-1,3,4-thiadiazol-2-amine lies in its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16BrN5S |
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Molecular Weight |
330.25 g/mol |
IUPAC Name |
5-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-N-ethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H16BrN5S/c1-4-13-11-15-14-9(18-11)5-6-17-8(3)10(12)7(2)16-17/h4-6H2,1-3H3,(H,13,15) |
InChI Key |
LQBXDGXVNDNUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN=C(S1)CCN2C(=C(C(=N2)C)Br)C |
Origin of Product |
United States |
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